molecular formula C37H40N2O3 B602042 5-O-Benzylbazedoxifene CAS No. 328933-58-0

5-O-Benzylbazedoxifene

Cat. No.: B602042
CAS No.: 328933-58-0
M. Wt: 560.74
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Description

5-O-Benzylbazedoxifene is a metabolite of Bazedoxifene Acetate, a nonsteroidal selective estrogen receptor modulator (SERM). The compound has a molecular formula of C37H40N2O3 and a molecular weight of 560.73 g/mol .

Preparation Methods

The synthesis of 5-O-Benzylbazedoxifene involves several steps, starting from Bazedoxifene Acetate. The key synthetic route includes the benzylation of Bazedoxifene at the 5-O position. This process typically involves the use of benzyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.

Chemical Reactions Analysis

5-O-Benzylbazedoxifene undergoes various chemical reactions, including:

The major products formed from these reactions include benzoic acids, de-benzylated derivatives, and substituted benzyl compounds.

Comparison with Similar Compounds

5-O-Benzylbazedoxifene is similar to other SERMs such as Bazedoxifene, Raloxifene, and Tamoxifen. it is unique due to its specific benzylation at the 5-O position, which can influence its binding affinity and selectivity for estrogen receptors . This modification can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other SERMs.

Similar Compounds

Properties

IUPAC Name

4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxyindol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O3/c1-28-35-25-34(42-27-30-9-5-4-6-10-30)19-20-36(35)39(37(28)31-13-15-32(40)16-14-31)26-29-11-17-33(18-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCBNSZDKAPTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109964
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-58-0
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328933-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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